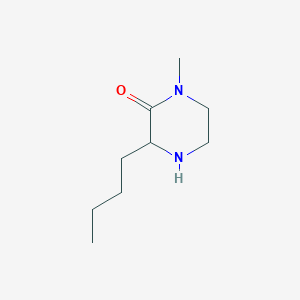

3-Butyl-1-methylpiperazin-2-one

説明

Significance of Piperazinone Scaffolds in Modern Chemical Biology

The piperazine (B1678402) scaffold, and by extension the piperazinone class, is widely recognized as a "privileged structure" in drug discovery. nih.govtandfonline.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the synthesis of new drugs. The versatility of the piperazine structure allows for easy modification and the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govresearchgate.net

The two nitrogen atoms within the piperazine ring provide a large polar surface area and can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability of drug candidates. nih.govnih.gov These physicochemical properties are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. nih.gov The structural rigidity of the piperazine ring also helps in presenting appended functional groups in a well-defined spatial orientation for optimal interaction with biological targets. nih.gov Consequently, piperazine and its derivatives, including piperazinones, are found in a wide array of approved drugs and are a central focus of much academic and industrial research. researchgate.netnih.gov

Overview of Research Trajectories for Substituted Piperazinones

Research into substituted piperazinones and the broader piperazine class has uncovered a wide spectrum of biological activities. ijpsr.comresearchgate.netnih.gov The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, which aim to correlate specific structural features with pharmacological effects. nih.gov

A significant area of investigation is in the field of oncology. Numerous studies have reported the synthesis of novel piperazine and piperazinone derivatives with potent antiproliferative and anticancer activities. nih.govresearchgate.netmdpi.com For instance, some derivatives have been shown to induce apoptosis in cancer cells and inhibit enzymes crucial for tumor growth, such as topoisomerase II. mdpi.com

Another major research trajectory is the development of anti-inflammatory agents. ijpsr.comresearchgate.net The piperazine scaffold has been incorporated into molecules designed to modulate inflammatory pathways. Furthermore, substituted piperazinones have been explored as anticoagulants, with research describing potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov The neuroprotective and antimicrobial potential of specific piperazinone derivatives is also an active area of investigation.

While the piperazinone scaffold is of significant interest, it is important to note that the specific compound 3-Butyl-1-methylpiperazin-2-one is not extensively represented in the current academic literature. Most available information pertains to its role as a chemical building block available from commercial suppliers. sigmaaldrich.com Therefore, the detailed research findings presented below are for the broader class of substituted piperazinones, illustrating the therapeutic potential of this chemical family.

Detailed Research Findings for Substituted Piperazinones

The following table summarizes the diverse biological activities reported for various substituted piperazinone derivatives in academic research, highlighting the versatility of this chemical scaffold.

| Derivative Class | Biological Activity Investigated | Research Focus |

| Substituted Piperazinone-based Compounds | Factor Xa Inhibition | Development of novel anticoagulants. nih.gov |

| (R)-3-Methylpiperazin-2-one | Neuroprotection, Antimicrobial | Potential treatment for neurological disorders and bacterial infections. |

| Azole-containing Piperazine Derivatives | Antimicrobial, Cytotoxic | Investigated for antibacterial, antifungal, and anticancer properties. researchgate.net |

| Chalcone-Piperazine Hybrids | Antiproliferative | Synthesis of compounds with activity against various cancer cell lines. nih.gov |

| Cinnoline-Piperazine Derivatives | Antifungal | Evaluation against fungal pathogens like Candida species. mdpi.com |

| Phenylpiperazine-Benzothiazine Conjugates | Anticancer | Design of new topoisomerase II inhibitors for cancer therapy. mdpi.com |

| Brigatinib (contains a piperazine moiety) | ALK and EGFR Inhibition | Development of PET tracers for imaging in non-small cell lung cancer. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-butyl-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAGOYADKISGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 3 Butyl 1 Methylpiperazin 2 One Analogues

Exploration of Reaction Pathways for Piperazinone Modification

The modification of the piperazinone ring is a key strategy for the synthesis of diverse compound libraries. Several reaction pathways have been successfully employed to alter the core structure, introduce new functional groups, and modulate the physicochemical properties of these molecules.

One of the primary methods for synthesizing substituted piperazin-2-ones involves the cyclization of appropriately functionalized precursors. For instance, the intramolecular cyclization of N-(2-aminoethyl)amino acid derivatives is a common approach. This can be achieved through methods like the hydrogenolytic deprotection of benzyloxycarbonyl (Cbz)-protected amino esters, which leads to spontaneous ring closure. Another pathway involves the reaction of α-keto esters with substituted ethylenediamines, followed by reduction of the resulting 3,4-dehydropiperazine-2-one intermediate. google.com

Reductive amination represents another versatile strategy for modifying the piperazinone scaffold. For example, (R)-3-Methylpiperazin-2-one can be reacted with aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield N-substituted derivatives. This method allows for the introduction of a wide variety of substituents at the nitrogen atom.

Furthermore, the piperazinone ring can undergo various other transformations. The ketone functionality can be reduced to an alcohol, and the amide bond can be hydrolyzed under certain conditions, although this would disrupt the core scaffold. The nitrogen atoms of the piperazine (B1678402) ring are nucleophilic and can participate in various coupling reactions, as will be discussed in the following sections.

A summary of potential reaction pathways for modifying the piperazinone core, based on literature for analogous compounds, is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Intramolecular Cyclization | Cbz-protected amino ester, Pd/C, H₂ | 3-Substituted piperazin-2-one (B30754) | |

| Condensation & Reduction | α-Keto ester, N-substituted ethylenediamine, Acetic acid, then a reducing agent | 1,3-Disubstituted piperazine | google.com |

| Reductive Amination | Piperazin-2-one, Aldehyde, Sodium triacetoxyborohydride, Acetic acid | N-Substituted piperazin-2-one | |

| Asymmetric Alkylation | N-Protected piperidin-2-one, s-BuLi | 3-Alkyl-piperidin-2-one | researchgate.net |

Design and Synthesis of Novel Piperazinone Derivatives

The rational design and synthesis of novel piperazinone derivatives are crucial for developing new therapeutic agents. Structural diversification can be systematically achieved by modifying different parts of the 3-Butyl-1-methylpiperazin-2-one molecule.

Structural Diversification through N-Substitution

The secondary amine in a piperazin-2-one precursor, or the tertiary amine in 1-methylpiperazin-2-one (B1308644) itself, offers a prime site for derivatization. While the 1-position of the target compound is already methylated, understanding N-substitution reactions is vital for synthesizing a broad range of analogues.

Standard N-alkylation procedures, such as reaction with alkyl halides or reductive amination with aldehydes and ketones, are widely applicable to the piperazine scaffold. nih.gov For instance, the synthesis of N-alkylpiperazines can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides.

Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type reactions are powerful tools for forming N-aryl and N-heteroaryl bonds. These methods allow for the introduction of a wide array of aromatic and heteroaromatic moieties, significantly expanding the chemical space of piperazinone derivatives.

The table below summarizes common N-substitution strategies applicable to the piperazinone core.

| Substitution Type | Reaction | Reagents | Reference(s) |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | |

| N-Alkylation | Nucleophilic Substitution | Alkyl Halide, Base | nih.gov |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | nih.gov |

| N-Acylation | Amide Bond Formation | Acyl Chloride or Carboxylic Acid, Coupling Agent | acs.org |

Modification of Alkyl and Heteroaryl Side Chains

The butyl group at the 3-position and the methyl group at the 1-position of this compound are key determinants of its properties. Modification of these side chains can lead to analogues with altered biological activity and pharmacokinetic profiles.

The synthesis of analogues with different alkyl groups at the 3-position can be achieved by starting with different α-amino acids or their corresponding esters in the initial cyclization step. For example, using an amino acid with a different side chain would lead to a piperazin-2-one with a corresponding substituent at the 3-position. Asymmetric synthesis methods can be employed to control the stereochemistry at this position. researchgate.netacs.org

Direct functionalization of the alkyl side chain can be challenging but may be possible through radical halogenation followed by nucleophilic substitution, although this may lack selectivity. A more controlled approach involves the synthesis of piperazinone precursors with functionalized side chains that can be further modified.

For the introduction of heteroaryl side chains, one could start with a heteroaryl-substituted α-amino acid or employ cross-coupling reactions on a suitably functionalized piperazinone precursor. For instance, a piperazin-2-one bearing a halogenated side chain could undergo Suzuki or Stille coupling to introduce a variety of heteroaryl groups.

The synthesis of enantiopure α-substituted piperazines can also be achieved through direct functionalization of the piperazine ring using asymmetric lithiation–substitution protocols. researchgate.net This method could potentially be adapted for the synthesis of 3-substituted piperazin-2-ones with diverse side chains.

The following table outlines strategies for modifying side chains on the piperazinone scaffold.

| Modification Strategy | Description | Potential Reagents/Methods | Reference(s) |

| Variation of the 3-Substituent | Utilizing different α-amino acid precursors in the synthesis. | Various α-amino acids | nih.govnih.gov |

| Asymmetric Synthesis | Controlling the stereochemistry at the 3-position. | Chiral auxiliaries, Asymmetric catalysts | researchgate.netacs.org |

| Side-Chain Functionalization | Introducing functional groups onto the alkyl side chain for further modification. | Radical halogenation, Synthesis of functionalized precursors | researchgate.net |

| Introduction of Heteroaryl Groups | Incorporating heteroaromatic moieties. | Heteroaryl-substituted starting materials, Cross-coupling reactions | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Butyl 1 Methylpiperazin 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of 3-Butyl-1-methylpiperazin-2-one, which are fundamental to its reactivity and molecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular approach for calculating the molecular properties of organic compounds like this compound. DFT studies can provide optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. colab.wsorientjchem.org

In a typical DFT study of this compound, the molecule's geometry would be optimized to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. orientjchem.org

The electronic properties derived from DFT calculations can help in understanding the molecule's behavior in different chemical environments. For instance, the distribution of electron density can reveal the polar regions of the molecule, which are important for intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties of a Piperazinone Derivative

| Property | Calculated Value |

| Ground State Energy (Hartree) | -552.7 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 120.3 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the carbonyl group and adjacent atoms, indicating these as potential sites for nucleophilic attack.

The analysis of the HOMO and LUMO can also provide insights into the molecule's electronic transitions and its potential to absorb light at specific wavelengths. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Piperazinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and represent the type of data generated from a HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a butyl chain and a piperazinone ring, MD simulations can provide a detailed understanding of its conformational landscape. nih.govnih.gov

By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or at an interface, to see how the surroundings affect the molecule's behavior. nih.gov

The results of MD simulations can be used to calculate various properties, including the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand the local structure around specific atoms.

In Silico Prediction of Molecular Interactions (e.g., COSMO-RS for CO₂ Solubility)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. nih.govnih.gov It is particularly useful for predicting the solubility of gases like carbon dioxide (CO₂) in various solvents. Given the structural similarity of this compound to other amine-based solvents, COSMO-RS could be used to evaluate its potential as a CO₂ capture agent. researchgate.netresearchgate.net

The method works by first performing a quantum chemical calculation (usually DFT) to generate a "sigma profile" for the molecule, which is a histogram of the charge density on its surface. nih.gov This profile is then used in a statistical thermodynamics model to calculate the chemical potential of the molecule in a liquid phase, allowing for the prediction of properties like solubility and vapor pressure. nih.gov Studies on similar systems have shown that COSMO-RS can accurately predict CO₂ solubility in amine solutions. diva-portal.org

Table 3: Hypothetical COSMO-RS Prediction of CO₂ Solubility

| Solvent System | Temperature (K) | Pressure (bar) | Predicted CO₂ Solubility (mol/kg) |

| Aqueous this compound (30 wt%) | 313.15 | 1 | 0.55 |

| Aqueous this compound (30 wt%) | 333.15 | 1 | 0.32 |

Note: This table contains hypothetical data to illustrate the output of a COSMO-RS study.

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level. nih.gov

For this compound, molecular docking could be used to investigate its potential to bind to various biological targets. The process involves generating a three-dimensional structure of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. The results can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

The choice of the target receptor would depend on the therapeutic area of interest. For example, piperazine (B1678402) derivatives have been studied for their activity as inhibitors of various enzymes and receptors. nih.gov

Biological Activities and Pharmacological Mechanisms of Piperazinone Derivatives

Antimicrobial Properties and Modes of Action

Piperazinone derivatives have demonstrated notable efficacy as antimicrobial agents, with activities spanning various bacterial strains and utilizing distinct mechanisms of action to inhibit microbial growth.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus species)

A significant body of research highlights the potent antibacterial activity of piperazinone derivatives against a spectrum of Gram-positive bacteria. researchgate.netgoogle.com Substituted piperazinyl phenyl oxazolidinone compounds have shown superior in-vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes when compared to established drugs like Linezolid. researchgate.net Similarly, novel series of 2-[(piperazin-1-yl)methyl]quinolines exhibited remarkable antibiotic effects against a panel of Gram-positive bacteria, including S. aureus and Enterococcus species. google.com

The introduction of different chemical moieties to the piperazine (B1678402) core can significantly influence antibacterial potency. For instance, fluoroquinolone derivatives featuring piperazinyl groups have shown maintained or enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Studies on various synthesized piperazine derivatives consistently report significant activity against S. aureus and other Gram-positive strains. researchgate.netbohrium.comnih.gov One study found that certain piperazine derivatives were the most active against Micrococcus luteus, Bacillus subtilis, and Bacillus cereus.

Table 1: Efficacy of Piperazinone Derivatives Against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain(s) | Observed Efficacy (MIC values) | Reference(s) |

|---|---|---|---|

| Piperazinyl Phenyl Oxazolidinones | Staphylococcus aureus, Enterococcus faecalis | Superior to Linezolid | researchgate.net |

| 2-[(piperazin-1-yl)methyl]quinolines | S. aureus, E. faecalis, E. faecium | 0.03–32 µM | google.com |

| Fluoroquinolone-Piperazine Hybrids | Methicillin-Resistant S. aureus (MRSA) | Maintained potency, some with MIC as low as 16 µg/mL | frontiersin.org |

| N-Alkyl/N-Aryl Piperazine Derivatives | S. aureus, Bacillus subtilis | Significant inhibition zones | bohrium.com |

| Piperazine-Chalcone Derivatives | Staphylococcus aureus | Potentially active | researchgate.net |

Inhibition of Microbial Protein Synthesis

A primary mechanism through which certain piperazinone derivatives exert their antimicrobial effect is the inhibition of microbial protein synthesis. researchgate.netnih.govresearchgate.net This mode of action is particularly prominent in the oxazolidinone class of antibiotics, which includes piperazine-containing compounds like eperezolid. nih.govacs.org These agents target the bacterial ribosome, a critical component of the protein synthesis machinery.

The mechanism involves the drug binding to the 50S ribosomal subunit. nih.gov This binding event interferes with the formation of the 70S initiation complex, a crucial first step in protein synthesis where the ribosomal subunits, messenger RNA (mRNA), and the initial transfer RNA (tRNA) assemble. nih.gov By preventing the formation of this complex, the entire process of translating genetic code into functional proteins is halted, ultimately leading to the cessation of bacterial growth. researchgate.netnih.gov Research has shown that the potency of oxazolidinones, including those with piperazine moieties, corresponds directly to their ability to inhibit the binding of fMet-tRNA to the ribosome, confirming this as a key target. researchgate.net

Interference with Nucleic Acid Production

Another significant mode of antimicrobial action for piperazinone-containing compounds is the disruption of nucleic acid synthesis. This is notably observed in fluoroquinolone derivatives that incorporate a piperazine ring. nih.govresearchgate.net These compounds target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov

These enzymes are critical for managing the complex coiling and uncoiling of DNA (supercoiling) that is necessary for DNA replication and chromosome segregation during cell division. nih.gov In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV. nih.gov By inhibiting these enzymes, the piperazinyl-fluoroquinolone derivatives cause the bacterial DNA replication process to stall. This leads to DNA damage, defects in the organization of the bacterial chromosome, and ultimately cell death. nih.gov Furthermore, research has identified a specific trisubstituted piperazin-2-one (B30754) derivative, 15D8, that significantly inhibits adenovirus DNA replication, indicating that this class of compounds can also interfere with viral nucleic acid production. researchgate.net

Neuropharmacological Effects and Underlying Pathways

Piperazinone derivatives have been identified as possessing significant neuropharmacological activities, including neuroprotective effects and the ability to modulate key neurotransmitter systems within the central nervous system.

Neuroprotective Mechanisms (e.g., Oxidative Stress Reduction, Apoptosis Inhibition)

Research has demonstrated that piperazinone derivatives can confer neuroprotection through mechanisms that include the reduction of oxidative stress and the inhibition of apoptosis (programmed cell death). nih.govresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the pathology of various neurodegenerative diseases. nih.gov

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were specifically designed and evaluated for their antioxidative properties. nih.gov These compounds were shown to protect against oxidative injury induced by hydrogen peroxide (H₂O₂) by activating the nuclear factor erythroid-2 related factor 2 (Nrf2) pathway, a crucial cellular defense against oxidative stress. nih.gov In a separate study, piperazine derivatives clubbed with 2-azetidinone were found to induce apoptosis in cancer cells through a mechanism involving oxidative stress, but this highlights the ability of the piperazine scaffold to modulate these cellular pathways. researchgate.net The neuroprotective capacity of arylpiperazine ligands has also been demonstrated against cell death induced by nitrosative stress, with protective effects linked to the modulation of survival pathways like Akt and ERK. researchgate.net

Modulation of Neurotransmitter Systems and Receptors (e.g., Serotonergic Pathways, Glycine (B1666218) Receptors, Dopamine (B1211576) D3 Receptors)

Piperazinone and related piperazine derivatives exhibit a wide range of effects on the central nervous system by interacting with various neurotransmitter receptors. clinicalgate.com

Serotonergic Pathways: Many piperazine derivatives show a strong affinity for serotonin (B10506) (5-HT) receptors. clinicalgate.com For example, certain phenylpiperazine derivatives demonstrate high, nanomolar affinity for the 5-HT1A receptor. uni-muenchen.de The anxiolytic-like and antidepressant-like activity of some derivatives is mediated through the serotonergic system. clinicalgate.com

Dopamine D3 Receptors: A significant area of research has focused on the interaction of these derivatives with dopamine receptors, particularly the D3 subtype, which is a target for treating neurological and psychiatric disorders. researchgate.netannualreviews.org Numerous studies have developed arylpiperazine derivatives with high affinity and selectivity for the D3 receptor over the D2 receptor. researchgate.netresearchgate.net For instance, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were found to be potent antagonists or partial agonists at the D3 receptor. researchgate.net Phenylpiperazine derivatives have also been synthesized that show strong affinity in the nanomolar range for D3 receptors. uni-muenchen.de

Glycine Receptors: While direct modulation of glycine receptors by piperazinone derivatives is not as extensively documented, related research provides some context. The glycine receptor, an inhibitory receptor in the central nervous system, can be allosterically modulated by various molecules. nih.govnih.gov Research into quinoline (B57606) derivatives, some of which contain a piperazine moiety, has utilized chimeric receptors composed of the ligand-binding domain of the chick α7 nicotinic receptor and the transmembrane domain of the α1 glycine receptor for evaluation, suggesting a methodological link in studying these targets. researchgate.net

Anticancer Potential and Target Engagement of Piperazinone Derivatives

Piperazinone-containing compounds have emerged as a promising class of agents in cancer research. Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (e.g., IGF1R, EGFR)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling that, when dysregulated, can drive cancer progression. Piperazinone derivatives have been developed as potent inhibitors of these enzymes.

The insulin-like growth factor-1 receptor (IGF-1R) is a key target in cancer therapy. A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized to inhibit IGF-1R. Structure-activity relationship (SAR) studies led to the identification of compounds with potent IGF-1R inhibitory activity and improved aqueous solubility. By replacing a morpholine (B109124) group with a more polar piperazine and modifying the basicity of a nitrogen atom, researchers developed derivatives with enhanced properties suitable for further investigation.

Similarly, the epidermal growth factor receptor (EGFR) is a well-established target in non-small-cell lung cancer (NSCLC). While many inhibitors feature a pyrimidine (B1678525) scaffold, the core principles of targeting the ATP binding site of the kinase domain are broadly applicable. The development of small-molecule EGFR tyrosine kinase inhibitors (EGFR-TKIs) is a major strategy in cancer treatment. Novel piperazine derivatives have also been identified that inhibit multiple cancer signaling pathways, including those involving receptor kinases, leading to cancer cell death. One such derivative demonstrated potent activity by inhibiting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.

Disruption of Tubulin Assembly

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several piperazine derivatives have been identified as effective tubulin polymerization inhibitors.

A series of novel arylamide derivatives featuring a piperazine moiety were designed and shown to inhibit tubulin polymerization. The representative compound, MY-1121, exhibited potent inhibitory effects on various cancer cells, particularly liver cancer cells, with IC₅₀ values in the nanomolar range. The mechanism involves arresting the cell cycle in the G2 phase and inducing apoptosis. Other examples include a compound with an N-acyl-piperazine moiety that showed significant antiproliferative activities against stomach, lung, and cervical cancer cells (IC₅₀ values of 0.084–0.221 μM). Another piperazine-based compound was identified as a tubulin polymerization inhibitor that also sensitizes cancer cells to apoptotic ligands.

Vindoline, a monomer of the well-known tubulin-inhibiting Vinca alkaloids, is largely inactive on its own. However, when conjugated with N-substituted piperazine pharmacophores, the resulting derivatives show significant antiproliferative effects. For instance, a derivative containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against a breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine showed high potency against a non-small cell lung cancer cell line.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Piperazinone derivatives have been shown to possess anti-angiogenic properties.

A synthetic piperazine derivative, SJ-8002, was investigated for its ability to inhibit angiogenesis. In laboratory models using bovine aortic endothelial cells, SJ-8002 inhibited cell proliferation, migration, invasion, and the formation of tube-like structures. It also reduced the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix, which is a key step in angiogenesis. In live models, SJ-8002 decreased neovascularization in chick embryos and inhibited angiogenesis induced by basic fibroblast growth factor (bFGF). These findings suggest that piperazine derivatives like SJ-8002 can function as both angiogenesis inhibitors and inducers of tumor cell apoptosis, making them strong candidates for cancer therapy.

Enzyme Inhibition and Modulation

Beyond their direct anticancer effects, piperazinone derivatives are also potent modulators of other clinically relevant enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition is a therapeutic strategy for managing hypertension and inflammation. The enzyme converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH maintains higher levels of beneficial EETs.

Structure-based optimization of 1,3-disubstituted ureas containing a piperazino functionality has led to the development of sub-nanomolar inhibitors of sEH. Although urea-based inhibitors can have issues with solubility and stability, incorporating a piperazine moiety has been shown to improve their drug-like profiles. In another study, novel piperazine urea (B33335) derivatives were designed based on a previously identified dual inhibitor. This work led to the discovery of compounds with selective sEH inhibition in the nanomolar range (IC₅₀ values of 42 and 56 nM). Additionally, piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as sEH inhibitors, with one lead compound showing an IC₅₀ of 1.75 μM.

Below is a table summarizing the inhibitory activities of selected piperazinone derivatives against sEH.

| Compound Class | Derivative Example | Target | IC₅₀ Value |

| Piperazine Urea Derivatives | 1,3,4-oxadiazol-5-one congener (Compound 19) | sEH | 42 nM |

| Piperazine Urea Derivatives | 1,3,4-oxadiazol-5-thione congener (Compound 20) | sEH | 56 nM |

| Chromen-2-amide Derivatives | Benzyl piperidine (B6355638) on amide side (Compound 7) | sEH | 1.75 µM |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. These drugs work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The development of new AChE inhibitors is an active area of research.

A series of novel benzamide (B126) derivatives containing a piperidine core, a close relative of piperazine, were synthesized and evaluated for their anti-acetylcholinesterase activity. One compound with a fluorine substitution demonstrated significantly higher potency (IC₅₀ = 13 ± 2.1 nM) than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). Molecular docking studies revealed key interactions within the active site of the acetylcholinesterase enzyme. It has been noted that replacing the piperidine ring in such structures with a piperazine can reduce the inhibitory activity, highlighting the subtle structural requirements for potent inhibition. Nonetheless, piperazine derivatives themselves have been investigated as potential therapeutic agents for Alzheimer's disease through different mechanisms, such as modulating calcium channels.

Other Reported Pharmacological Activities

Anxiolytic and Antidepressant-like Effects

A significant body of research points to the potential of piperazine derivatives as anxiolytic and antidepressant agents. nih.gov The mechanism of action for these effects is often linked to their interaction with the serotonergic system, a key regulator of mood and emotion.

Several studies have highlighted the role of 5-HT1A receptors in the anxiolytic and antidepressant effects of piperazine compounds. bioworld.comwipo.int For instance, the 1-(2-pyrimidinyl)-piperazine derivatives, ipsapirone (B1662301) and campirone, have demonstrated dose-dependent anxiolytic activity in animal models. acs.org Their effects are believed to be mediated through the stimulation of serotonin receptors in the dorsal raphe nucleus and hippocampus. acs.org Similarly, the phenylpiperazine derivative LQFM005 and its metabolite have shown both anxiolytic and antidepressant-like effects in mice, which were abolished by the administration of a 5-HT1A antagonist, suggesting the involvement of this receptor. wipo.int

Furthermore, some arylpiperazine derivatives with isonicotinic and picolinic nuclei have exhibited antidepressant-like activity, with evidence pointing to the involvement of 5-HT1A and, in some cases, 5-HT2C receptors. researchgate.net The development of piperazine-based compounds continues to be a promising avenue for novel antidepressant drugs, with a focus on their ability to modulate serotonin pathways. scielo.org.conih.gov

Table 1: Selected Piperazine Derivatives with Anxiolytic and Antidepressant-like Activity

| Compound/Derivative Class | Proposed Mechanism of Action | Reference |

| 1-(2-pyrimidinyl)-piperazine derivatives (ipsapirone, campirone) | Anxiolytic action via serotonergic mechanisms in the nucleus raphe and hippocampus. acs.org | acs.org |

| Phenylpiperazine derivative (LQFM005) | Anxiolytic and antidepressant-like effects, likely through activation of 5-HT1A receptors. wipo.int | wipo.int |

| Arylpiperazine derivatives with isonicotinic and picolinic nuclei | Antidepressant-like effect mediated by interaction with 5-HT1A and 5-HT2C receptors. researchgate.net | researchgate.net |

| 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) | Anxiolytic-like activity involving the serotonergic pathway. scielo.org.co | scielo.org.co |

Anti-inflammatory and Antioxidant Properties

Piperazine derivatives have also been investigated for their potential to combat inflammation and oxidative stress. guidetopharmacology.orgguidetopharmacology.org Inflammation is a complex biological response, and certain piperazine-based compounds have shown the ability to reduce it by inhibiting pro-inflammatory cytokines. nih.gov

For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated anti-inflammatory effects by reducing edema, cell migration, and levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. Other novel piperazine derivatives have also shown noteworthy dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation. guidetopharmacology.org

In addition to anti-inflammatory properties, several piperazine derivatives have exhibited antioxidant activity. Antioxidants can neutralize harmful free radicals, and some 1-(phenoxyethyl)-piperazine derivatives have been shown to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase. The presence of a hydroxyl group in the structure of some piperazine derivatives appears to be important for their antioxidant properties.

Table 2: Piperazine Derivatives with Anti-inflammatory and Antioxidant Activity

| Compound/Derivative Class | Observed Effect | Reference |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduced edema, cell migration, and levels of pro-inflammatory cytokines (TNF-α, IL-1β). | |

| Novel Piperazine Derivatives (PD-1, PD-2) | Inhibition of nitrite production and TNF-α generation. guidetopharmacology.org | guidetopharmacology.org |

| 1-(phenoxyethyl)-piperazine derivatives | Increased superoxide dismutase (SOD) activity and total antioxidant capacity. | |

| 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety | DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP). |

Ligand-Target Interactions with Voltage-Gated Calcium Channels (e.g., α2δ-1 Subunit)

Recent research has identified piperazinyl bicyclic derivatives as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. These channels are involved in various physiological processes, and their modulation can have therapeutic benefits.

The synthesis and pharmacological evaluation of a series of piperazinyl quinazolin-4-(3H)-one derivatives revealed their activity towards the α2δ-1 subunit. Specifically, compounds with a small alkyl group at position 3 of the quinazolin-4-(3H)-one scaffold and a 3-methyl-piperazin-1-yl- or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2 showed the best activities, with some reaching single-digit nanomolar affinities. Further modification of the central scaffold led to a pyrido[4,3-d]pyrimidin-4(3H)-one derivative with high selectivity for Cavα2δ-1 over Cavα2δ-2. T-type calcium channels, which are important in the pain pathway, have also been identified as targets for certain piperazine-based compounds.

Table 3: Piperazinyl Derivatives Targeting Voltage-Gated Calcium Channels

| Derivative Class | Target | Key Findings | Reference |

| Piperazinyl quinazolin-4-(3H)-one derivatives | α2δ-1 subunit of voltage-gated calcium channels | High binding affinity, with some compounds in the single-digit nanomolar range. | |

| Pyrido[4,3-d]pyrimidin-4(3H)-one derivative (16RR) | α2δ-1 subunit of voltage-gated calcium channels | High selectivity for Cavα2δ-1 over Cavα2δ-2. | |

| Diphenyl methyl-piperazine derivatives | T-type calcium channels (Cav3.2) | One derivative identified as a potent blocker of Cav3.2 channels. |

Antagonism of Serotonin Receptors (e.g., 5-HT7R, 5-HT2AR, 5-HT6, D2)

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. nih.gov This has led to their development for a range of central nervous system disorders.

Serotonin 5-HT7 Receptor: Several piperazine derivatives have been synthesized and evaluated as 5-HT7 receptor antagonists. Antagonism at this receptor is being investigated as a potential therapeutic strategy for depression. For example, a series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides showed potent 5-HT7 receptor antagonism.

Serotonin 5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a feature of some atypical antipsychotic drugs. Certain xanthone (B1684191) derivatives substituted with alkyl- or aryl-piperazine moieties have been shown to bind to 5-HT2A and 5-HT2B receptors.

Dopamine D2 Receptor: The dopamine D2 receptor is a key target for antipsychotic medications. A number of piperazine derivatives have been developed as D2 receptor antagonists or partial agonists. For instance, a series of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives were evaluated for their affinity at D2 and D4 receptors.

Table 4: Piperazine Derivatives as Serotonin and Dopamine Receptor Antagonists

| Receptor Target | Derivative Class | Pharmacological Action | Reference |

| 5-HT7 | N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides | Antagonist | |

| 5-HT2A | Xanthone-substituted alkyl- or aryl-piperazines | Antagonist | |

| D2 | Chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanones | Antagonist |

NK-3 Receptor Antagonism

The neurokinin-3 (NK-3) receptor is a G protein-coupled receptor that has garnered interest as a therapeutic target for central nervous system disorders such as schizophrenia and depression. bioworld.com While much of the research on non-peptide NK-3 receptor antagonists has focused on other heterocyclic scaffolds, some patent literature suggests the potential inclusion of a piperazinone-like moiety.

A patent for piperidine derivatives as NK-3 receptor antagonists describes a general formula where two substituent groups on a nitrogen atom can form a piperidin-2-one group. These compounds are noted as having high potential as NK-3 receptor antagonists for the treatment of various neurological and psychiatric conditions. The development of orally active, non-peptide antagonists for the NK-3 receptor continues to be an active area of research. bioworld.com

Structure Activity Relationship Sar Studies of 3 Butyl 1 Methylpiperazin 2 One Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological profile of piperazin-2-one (B30754) derivatives can be significantly altered by the introduction of various substituents at different positions on the heterocyclic ring and its appended groups. ijrrjournal.com The nature (e.g., alkyl, aryl, halogen) and position of these substituents dictate the molecule's interaction with its biological target, thereby modulating its efficacy. researchgate.net

In studies of related quinazolin-4(3H)-one derivatives bearing a piperazine (B1678402) moiety, the introduction of simple alkyl groups was found to have a negative effect on activity. acs.org Conversely, incorporating aromatic substituents, such as a phenyl group at the N-3 position, led to improved inhibitory efficacy. acs.org For instance, a phenyl-substituted derivative (compound 11) showed significantly more potent activity against Toxoplasma gondii (IC50 of 6.33 μM) compared to its benzyl-substituted counterpart (compound 12). acs.org

Similarly, in the context of betulinic acid derivatives designed as HIV inhibitors, the amidation of the acid with a piperazine that was subsequently linked to various cinnamic acid analogues (aryl groups) yielded compounds with potent activity. nih.gov The electronic nature of substituents on the aryl ring was critical; electron-donating groups like methoxy (B1213986) (OCH₃) at different positions influenced the antiviral potency. nih.gov

However, the effect of alkyl chains can be target-dependent. In a series of piperazine derivatives targeting the histamine (B1213489) H₃ receptor, extending the length of an alkyl linker was found to decrease the binding affinity. nih.gov This suggests that for certain receptors, a more constrained or shorter alkyl chain is preferred for optimal interaction.

Table 1: Impact of Alkyl and Aryl Substitution on Biological Activity of Piperazine Derivatives

| Parent Compound Class | Substituent Type | Position | Observation | Biological Target/Activity | Reference(s) |

|---|---|---|---|---|---|

| Quinazolin-4(3H)-one | Alkyl | N-3 | Negative effect on activity | Anti-Toxoplasma gondii | acs.org |

| Quinazolin-4(3H)-one | Phenyl | N-3 | Improved inhibitory efficacy | Anti-Toxoplasma gondii | acs.org |

| Quinazolin-4(3H)-one | Benzyl | N-3 | Less potent than phenyl | Anti-Toxoplasma gondii | acs.org |

| Histamine H₃ Antagonists | Alkyl Chain | Linker | Increased length decreased affinity | Histamine H₃ Receptor | nih.gov |

The introduction of halogens (fluorine, chlorine, bromine) and other heteroatoms (oxygen, sulfur, nitrogen) is a key strategy in medicinal chemistry to fine-tune a drug's electronic, metabolic, and binding properties.

Halogenation of the aryl substituents on piperazine derivatives can yield mixed results. In the development of anti-Toxoplasma gondii agents, substitution with fluorine or bromine on the benzene (B151609) ring of a diarylether fragment did not improve activity. acs.org However, the introduction of a chlorine atom resulted in enhanced potency. acs.org In another study on chalcone-piperazine hybrids, halogen substitution on the benzene ring, particularly with fluorine, was shown to have a significant positive impact on anti-tumor activity. nih.gov

The incorporation of additional heteroatoms can also be beneficial. In celastrol (B190767) derivatives, the presence of piperazine was superior to piperidine (B6355638) or aniline, suggesting that the nitrogen and oxygen atoms in the piperazine and morpholine (B109124) rings act as favorable hydrogen bond acceptors, enhancing activity. nih.gov Hybrid molecules combining a benzothiazole (B30560) moiety (containing nitrogen and sulfur) with a piperazine core have been developed as multifunctional agents for Alzheimer's disease, leveraging the properties of both heterocyclic systems to interact with multiple targets, including acetylcholinesterase (AChE). rsc.org

Table 2: Influence of Halogenation and Heteroatoms on Biological Activity

| Compound Class | Modification | Observation | Biological Target/Activity | Reference(s) |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Fluorine/Bromine substitution | No improvement in activity | Anti-Toxoplasma gondii | acs.org |

| Quinazolin-4(3H)-one | Chlorine substitution | Enhanced activity | Anti-Toxoplasma gondii | acs.org |

| Chalcone-piperazine hybrids | Fluorine substitution on benzene ring | Best anti-tumor activity | Anti-tumor | nih.gov |

| Celastrol derivatives | Piperazine/Morpholine incorporation | Better activity than aniline/piperidine | Hsp90–Cdc37 Disruption | nih.gov |

Stereochemical Requirements for Pharmacological Efficacy

Stereochemistry often plays a critical role in the pharmacological activity of chiral drugs. researchgate.net The three-dimensional arrangement of atoms can dictate how a molecule fits into a receptor's binding site, and different enantiomers or diastereomers of the same compound can exhibit vastly different potencies and even different pharmacological effects. researchgate.netnih.gov

For piperazine derivatives, stereoselectivity is a well-documented phenomenon. In a series of piperazinyl bicyclic derivatives developed as ligands for the α2δ-1 subunit of voltage-gated calcium channels, the biological activity was shown to reside primarily in the R-enantiomer of the butyl chain at position 2. nih.gov Specifically, the diastereoisomer designated 16RR was the most potent derivative identified, while its diastereoisomer 16RS was also potent. In contrast, the other enantiomeric pair, 16SR and 16SS , were significantly less active. nih.gov

In another example, involving 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic activity, the S-(+) enantiomers were consistently more potent than their corresponding R-(-) enantiomers. nih.gov The most active compound from this series, (S)-(+)-10, was 105 times more potent than morphine, highlighting a profound enantioselectivity. nih.gov These findings underscore the importance of controlling stereochemistry during the synthesis and development of 3-Butyl-1-methylpiperazin-2-one analogues to maximize their pharmacological efficacy.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For piperazine-based compounds, several key pharmacophoric models have been proposed depending on the therapeutic target. nih.govbenthamdirect.com

Commonly, the piperazine ring itself serves as a central scaffold or a linker that correctly orients other essential functional groups. researchgate.netmdpi.com Its basic nitrogen atoms can act as hydrogen bond acceptors or become protonated at physiological pH, forming crucial ionic interactions with receptor sites. mdpi.com

For derivatives acting as acetylcholinesterase (AChE) inhibitors, a key strategy involves designing molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govhilarispublisher.com A proposed pharmacophore for such dual-binding inhibitors consists of an aryloxy moiety, a substituted piperazine ring, and a linker of appropriate length (e.g., a C-2 or C-3 spacer). hilarispublisher.com The piperazine nitrogen is considered an essential element for interacting with the AChE active site. rsc.org

For ligands targeting G-protein coupled receptors like the histamine H₃ receptor, the pharmacophore typically includes a basic tertiary amine (often within the piperazine ring), a flexible or constrained linker, a central core, and an additional region that can accommodate various lipophilic or polar groups. nih.gov

Table 3: Key Pharmacophoric Elements in Piperazine Derivatives

| Pharmacophore Model | Key Features | Example Target | Reference(s) |

|---|---|---|---|

| Dual-Binding AChE Inhibitor | Aryloxy moiety, Substituted piperazine, C-2/C-3 spacer | Acetylcholinesterase (AChE) | nih.govhilarispublisher.com |

| Histamine H₃ Antagonist | Basic tertiary amine, Linker, Central core, Distal lipophilic/polar group | Histamine H₃ Receptor | nih.gov |

| Sigma-1 (σ₁) Ligand | Central amine site, Two flanking hydrophobic domains | Sigma-1 (σ₁) Receptor | nih.gov |

Correlation of Physicochemical Parameters (e.g., pKa, Lipophilicity) with Biological Outcomes

Lipophilicity is particularly important for central nervous system (CNS) active agents, as a certain degree of lipid solubility is required to cross the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. In studies of piperazine derivatives targeting mycobacteria, a direct correlation was observed where higher lipophilicity (higher logP value) led to stronger antimycobacterial activity. mdpi.com This was attributed to the need for the compounds to penetrate the highly lipophilic cell wall of M. tuberculosis. mdpi.com

Conversely, in the development of ligands for the Caᵥα2δ-1 subunit, a lead compound (16RR ) was identified with an optimal balance of potency and physicochemical properties. It exhibited high activity along with acceptable experimental lipophilicity (logP = 2.22, logD₇.₄ = 0.49) and pKa values (9.1 and 3.4), which are favorable for a potential drug candidate. nih.gov The ability to tune these parameters through structural modification is a cornerstone of drug design. For instance, modifying a central quinazolinone core to a more polar pyrido[4,3-d]pyrimidin-4(3H)-one was a successful strategy to reduce lipophilicity while maintaining high potency. nih.gov

The pKa of the piperazine nitrogens influences the molecule's ionization state at physiological pH. This is crucial for both solubility and target interaction, as an ionized form may be required for strong binding to an acidic residue in a receptor's active site. researchgate.net Therefore, a careful balance of these physicochemical parameters is essential for translating potent in vitro activity into in vivo efficacy. researchgate.net

Table 4: Physicochemical Parameters and Biological Correlation

| Compound/Class | Parameter | Value | Correlation/Outcome | Reference(s) |

|---|---|---|---|---|

| Antimycobacterial Piperidines | logP | Higher value | Correlated with stronger activity | mdpi.com |

| Compound 16RR | logP | 2.22 | Acceptable lipophilicity for a drug candidate | nih.gov |

| Compound 16RR | logD₇.₄ | 0.49 | Favorable for CNS penetration/solubility balance | nih.gov |

Pharmacokinetic and Metabolic Research of Piperazinone Compounds

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays, particularly with liver microsomes, are standard methods for assessing this stability early in drug discovery. While no direct microsomal stability data for 3-Butyl-1-methylpiperazin-2-one was found, research on analogous piperazine (B1678402) derivatives provides valuable insights.

Generally, the piperazine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. Studies on various piperazine-containing compounds have shown that the extent of metabolism can be significantly influenced by the nature and position of substituents on the piperazine ring.

For instance, research on other complex heterocyclic compounds has demonstrated that metabolic turnover can range widely, from as low as 1.1% to 72.0%, depending on the specific substitutions. researchgate.net In some cases, compounds have shown high stability in the absence of metabolic cofactors like NADPH, indicating that any degradation is primarily due to enzymatic processes. researchgate.net

The stability of a related compound, a derivative of (R)-3-Methylpiperazin-2-one, was enhanced by its structural features, although specific stability percentages were not provided. It is plausible that the butyl and methyl groups on this compound would be sites of metabolic attack, likely hydroxylation on the butyl chain or N-demethylation. The presence of the ketone group in the piperazinone ring might also influence the metabolic profile.

Below is a hypothetical data table illustrating how microsomal stability data is typically presented, based on findings for other compounds.

| Compound | Concentration (µM) | Incubation Time (min) | % Remaining (with NADPH) | % Remaining (without NADPH) |

| Analog A | 1 | 60 | 46.0 ± 2.3 | >95 |

| Analog B | 1 | 60 | 33.5 | >95 |

This table is illustrative and not based on direct data for this compound.

Plasma Stability Studies

Plasma stability is another important parameter, assessing the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases). While specific plasma stability data for this compound is not available, the stability of the piperazinone ring in similar compounds suggests it is generally stable. The amide bond within the piperazin-2-one (B30754) structure is often resistant to hydrolysis by plasma amidases.

For many small molecule drugs, instability in plasma is less common than metabolic instability in the liver. However, it remains a parameter that must be experimentally verified.

Investigating Aqueous Solubility Profiles for Pharmacokinetic Implications

Aqueous solubility is a key physicochemical property that influences a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and low oral bioavailability.

No experimental aqueous solubility data for this compound has been reported in the searched literature. However, based on its structure, some predictions can be made. The presence of the polar piperazinone ring with its nitrogen and oxygen atoms would contribute to some degree of water solubility. Conversely, the non-polar butyl group would decrease aqueous solubility. The N-methyl group is a small, relatively non-polar addition.

For comparison, a related compound, (R)-3-Methylpiperazin-2-one, is predicted to be very soluble in water. ambeed.com Another source calculates its solubility as freely soluble at 302 g/L at 25°C. chemblink.com The addition of a butyl group in this compound would be expected to significantly reduce this solubility due to increased lipophilicity. Increased lipophilicity can sometimes improve penetration across biological membranes, such as the blood-brain barrier, but can also lead to reduced aqueous solubility.

The following table illustrates the predicted solubility for a related compound.

| Compound | Predicted LogS (ESOL) | Predicted Solubility Class |

| (R)-3-Methylpiperazin-2-one | -0.12 | Very soluble |

This data is for a related compound and serves as a reference point.

Metabolite Identification and Characterization

Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. Without experimental data for this compound, potential metabolic pathways can be predicted based on the metabolism of other piperazine-containing compounds and general principles of drug metabolism.

The most likely metabolic transformations for this compound would involve the action of cytochrome P450 enzymes. Potential sites of metabolism include:

Oxidation of the butyl group: This is a very common metabolic pathway for alkyl chains, leading to the formation of various hydroxylated metabolites. Oxidation can occur at the terminal (ω) or sub-terminal (ω-1) carbon atoms. Further oxidation could lead to the formation of a carboxylic acid.

N-demethylation: The methyl group attached to the nitrogen atom is a likely site for oxidative demethylation, which would result in the formation of 3-butyl-piperazin-2-one and formaldehyde.

Ring hydroxylation: While likely a minor pathway, hydroxylation of the piperazinone ring itself is also a possibility.

Studies on other piperazine derivatives have identified various metabolites, including N-dealkylation products and hydroxylated species. For example, research on 2-piperidone, a related cyclic amide, identified 6-hydroxy-2-piperidone as a metabolite. nih.gov This suggests that hydroxylation adjacent to the carbonyl group could be a potential metabolic route for piperazinones as well.

The identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and detect the parent compound and its metabolites from in vitro or in vivo samples.

Environmental Fate and Degradation Studies of Piperazinone Derivatives

Biodegradation Assessment Methodologies

Biodegradation is the breakdown of organic matter by microorganisms, which is a key process determining the environmental persistence of a chemical. The assessment of a compound's biodegradability is conducted using standardized laboratory methods that simulate various environmental conditions such as soil, compost, and aquatic systems. nih.govmdpi.com

These methodologies primarily measure either the consumption of oxygen by microorganisms metabolizing the test substance or the amount of carbon dioxide (CO₂) produced. mdpi.com The extent of biodegradation is typically compared to that of a readily biodegradable reference material.

Key Standardized Tests for Aerobic Biodegradation:

Aquatic Systems: Standard tests like the OECD 301 series (Ready Biodegradability) are employed. In these tests, a small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from sources like sewage treatment plant effluent, and incubated in the dark. The biodegradation is followed by measuring parameters like dissolved organic carbon (DOC), CO₂ evolution, or oxygen consumption.

Soil Environments: For assessing biodegradation in soil, methods such as ASTM D5988-18 and ISO 17556:2019 are utilized. mdpi.com These tests involve mixing the chemical with soil and monitoring the evolved CO₂ over time. mdpi.com A test is considered valid if the reference material achieves a specified degradation percentage (e.g., >60% or >70%) within a set timeframe. mdpi.com

Compost Environments: The biodegradability under composting conditions is also evaluated, which involves higher temperatures.

For a compound like 3-Butyl-1-methylpiperazin-2-one, which is soluble in water, its potential for biodegradation in aquatic environments would be a primary focus. fishersci.com Studies on other heterocyclic compounds and related substances, such as methyl tert-butyl ether (MTBE), have shown that while some microorganisms can degrade these structures, the process can be slow and may require specific microbial strains or cometabolism with other substrates. nih.govnih.gov

Table 1: Common Methodologies for Assessing Aerobic Biodegradation

| Test Guideline | Environment | Measured Parameter | Key Validity Criterion for Reference Material |

|---|---|---|---|

| OECD 301B: CO₂ Evolution Test | Aquatic | Carbon Dioxide (CO₂) Evolution | >60% biodegradation in 10-day window within 28 days |

| OECD 301D: Closed Bottle Test | Aquatic | Biochemical Oxygen Demand (BOD) | >60% biodegradation in 28 days |

| ASTM D5988-18 | Soil | Carbon Dioxide (CO₂) Evolution | >60% biodegradation within 6 months |

| ISO 17556:2019 | Soil | O₂ Demand or CO₂ Evolution | >60% biodegradation at plateau phase |

Ecotoxicity Evaluation Techniques (e.g., Aquatic Organism Bioassays)

Ecotoxicity studies are essential to determine the potential harm a chemical may pose to ecosystems. These evaluations typically involve standardized bioassays using representative organisms from different trophic levels. nih.gov For a water-soluble compound, aquatic toxicity testing is particularly relevant. fishersci.com

The techniques involve exposing aquatic organisms to a range of concentrations of the chemical and observing specific endpoints, such as mortality, immobility, or inhibition of growth. nih.govconcawe.eu The results are often expressed as an EC₅₀ (median effective concentration) or LC₅₀ (median lethal concentration), which is the concentration that causes the specified effect in 50% of the test population over a defined period.

Common Aquatic Organism Bioassays:

Freshwater Invertebrates: The acute immobilization test using the water flea Daphnia magna is a widely used method (e.g., OECD 202). nih.govconcawe.eu This test assesses the concentration at which the daphnids are unable to swim after a 48-hour exposure.

Algae: Algal growth inhibition tests (e.g., OECD 201) use species like Desmodesmus subspicatus to determine the effects of a chemical on primary producers. nih.gov The endpoint is the inhibition of cell growth over a 72-hour period. nih.gov

Fish: Acute toxicity tests on fish, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), are conducted to determine the LC₅₀ value, usually over a 96-hour exposure period (e.g., OECD 203). nih.gov

In silico modeling methods, such as ECOSAR (Ecological Structure Activity Relationships), can also be used to predict aquatic toxicity based on the chemical's structure, providing initial estimates before conducting laboratory tests. epa.gov These models use data from tested chemicals to predict the toxicity of similar, untested compounds. epa.gov

Table 2: Standard Aquatic Ecotoxicity Bioassays

| Organism | Test Guideline | Endpoint | Typical Duration |

|---|---|---|---|

| Daphnia magna (Water Flea) | OECD 202 | Immobilization (EC₅₀) | 48 hours |

| Desmodesmus subspicatus (Alga) | OECD 201 | Growth Inhibition (EC₅₀) | 72 hours |

| Pimephales promelas (Fathead Minnow) | OECD 203 | Mortality (LC₅₀) | 96 hours |

| Vibrio fischeri (Luminescent Bacteria) | ISO 11348 | Inhibition of Luminescence | 30 minutes |

Photolysis and Hydrolysis Studies for Environmental Persistence

Beyond biodegradation, abiotic degradation processes like photolysis (breakdown by light) and hydrolysis (reaction with water) are critical in determining the environmental persistence of a chemical.

Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is dependent on the pH, temperature, and the chemical structure of the compound. For piperazinone derivatives, the amide bond within the piperazinone ring could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally stable at neutral pH. The high water solubility of related compounds suggests they will be mobile in the environment, but this does not inherently mean they will rapidly hydrolyze. fishersci.com

Photolysis: This is the degradation of a molecule caused by the absorption of light energy. Direct photolysis occurs when the chemical itself absorbs light, while indirect photolysis involves other substances in the environment (photosensitizers) that absorb light and then transfer the energy to the chemical, causing it to break down. The potential for photolysis depends on whether the compound's chemical structure contains chromophores that can absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm).

Waste Stream Analysis and Management Strategies

Proper management of waste streams containing piperazinone derivatives is crucial to prevent environmental contamination. fishersci.com This involves both the analysis of the waste to quantify the contaminants and the implementation of effective treatment strategies.

Analysis: Waste streams, such as industrial effluents, can be analyzed using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of specific piperazinone compounds and their degradation products.

Management and Treatment: Chemical waste generators must adhere to local, regional, and national regulations for waste classification and disposal. fishersci.com For piperazine-containing wastewater, several treatment methods have been investigated:

Activated Sludge Treatment: This is a common biological wastewater treatment process where a consortium of microorganisms is used to break down organic pollutants. Studies on piperazine (B1678402) wastewater have shown that an acclimatized microbial population can be effective in reducing the chemical oxygen demand (COD). researchgate.net

Advanced Oxidation Processes (AOPs): For compounds that are resistant to conventional biological treatment, AOPs can be employed. The Fenton process, which uses iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals, has been shown to be effective in degrading piperazine and other recalcitrant organic molecules. researchgate.net One study demonstrated a COD removal rate of approximately 98.35% for piperazine waste under specific conditions using the Fenton reagent as a pre-treatment. researchgate.net

Incineration: For concentrated chemical waste, disposal at an approved waste disposal plant via incineration is a common practice. fishersci.com

The selection of a management strategy depends on the concentration of the compound, the volume of the waste stream, and regulatory requirements. It is imperative that measures are taken to prevent the release of such chemicals into drains or the broader environment. fishersci.comchemicalbook.com

Emerging Research Avenues and Future Directions for 3 Butyl 1 Methylpiperazin 2 One

Development of Novel Therapeutic Agents

While the broader class of piperazine (B1678402) and piperazinone compounds is a cornerstone in medicinal chemistry, featuring in numerous approved drugs, specific research into the therapeutic potential of 3-Butyl-1-methylpiperazin-2-one is yet to be documented. The foundational piperazine scaffold is known to be a versatile framework in drug discovery, often associated with agents targeting the central nervous system. However, there are no current studies that have explored or established any such activity for this compound. The development of this specific molecule as a therapeutic agent represents an unexplored area of research.

Application in Industrial Processes (e.g., CO₂ Capture)

The potential utility of amine-containing compounds in industrial applications, particularly for CO₂ capture, is an area of intense investigation. co2captureproject.orgverra.orgaxens.netmdpi.comaaqr.org Amine-based solvents can react with CO₂, allowing for its separation from flue gases and other industrial emissions. While various piperazine derivatives are being explored for this purpose due to their favorable reaction kinetics and stability, there is no published research to suggest that this compound has been specifically tested or considered for CO₂ capture applications. The influence of the butyl and methyl substituents on the nitrogen atoms of the piperazinone ring on its CO₂ absorption and desorption properties remains an open question for future investigation.

Integration of Advanced Computational and Experimental Methodologies

Modern chemical research heavily relies on the synergy between computational modeling and experimental validation to accelerate the discovery and optimization of new molecules. Computational tools are frequently used to predict the properties and potential applications of novel compounds before their synthesis and testing. However, no computational or advanced experimental studies focused on this compound have been reported in the scientific literature. Such studies would be crucial to predict its biological activity, reactivity for industrial applications, and to guide its future development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butyl-1-methylpiperazin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via aminomethylation or alkylation of piperazin-2-one precursors. For example, alkylation of 1-methylpiperazin-2-one with 1-bromobutane under reflux in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours yields the target product. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., K₂CO₃) to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm and methyl group at δ ~2.3 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 199.2) and fragmentation patterns .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm and a methanol/water mobile phase .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : While specific hazard data for this compound is limited, analogous piperazin-2-one derivatives (e.g., 3-(Pyridin-2-yl)piperazin-2-one) require:

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Impurity profiles : Validate compound purity via LC-MS and compare results against standardized reference materials (e.g., USP-grade controls) .

- Assay conditions : Standardize buffer pH, temperature, and incubation times across experiments. For example, variations in kinase inhibition assays may require recalibration with positive controls like staurosporine .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors). Validate predictions with in vitro binding assays .

- Analog synthesis : Systematically modify the butyl or methyl substituents and evaluate changes in bioactivity via dose-response curves .

- QSAR modeling : Corrogate substituent hydrophobicity (logP) and steric parameters (e.g., Taft constants) with activity data to predict optimizable regions .

Q. What environmental impact assessment strategies are recommended for this compound?

- Methodological Answer :

- Ecotoxicity testing : Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri to estimate EC₅₀ values .

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) and identify breakdown products via GC-MS .

- Regulatory compliance : Align disposal practices with OECD Guidelines for Chemicals Testing (e.g., Test No. 301F) .

Key Considerations for Researchers

- Data Reproducibility : Document synthetic conditions (e.g., solvent ratios, catalyst batches) to mitigate variability .

- Interdisciplinary Collaboration : Integrate computational chemistry with wet-lab validation to accelerate SAR studies .

- Ethical Disposal : Adhere to institutional protocols for hazardous waste to minimize ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。